![molecular formula C7H5Br2N3 B11776815 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11776815.png)
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to act as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their activity and thereby modulating the associated biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-A]pyridine: A parent compound with similar biological activities.
5-Methyl-[1,2,4]triazolo[1,5-A]pyridine: A derivative with a methyl group at the 5-position.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine: Another derivative with a hydroxy group at the 7-position.
Uniqueness
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of two bromine atoms at the 2 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Propiedades
Fórmula molecular |
C7H5Br2N3 |
|---|---|
Peso molecular |
290.94 g/mol |
Nombre IUPAC |
2,6-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3 |
Clave InChI |
AHVIVOHZZIAEHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NC(=NN12)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


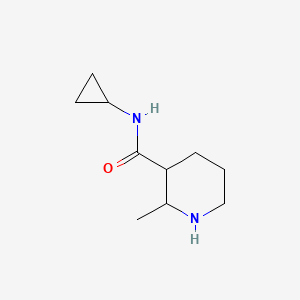
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
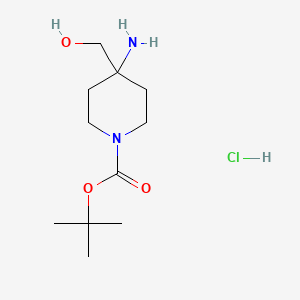
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
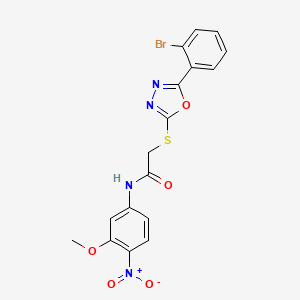
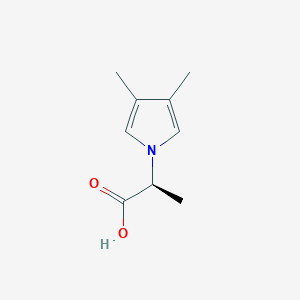

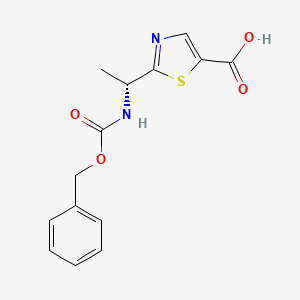
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
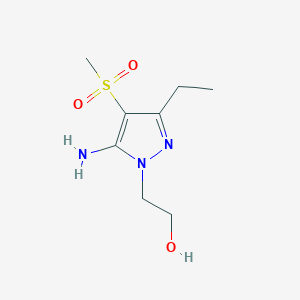

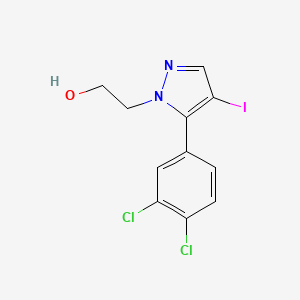
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B11776798.png)
